molecular formula C6H5Cl2NO B031471 2,6-Dichloropyridine-4-methanol CAS No. 101990-69-6

2,6-Dichloropyridine-4-methanol

Cat. No.: B031471
CAS No.: 101990-69-6
M. Wt: 178.01 g/mol
InChI Key: YDGJTFCKLFLWFM-UHFFFAOYSA-N
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Description

2,6-Dichloropyridine-4-methanol is an organic compound with the molecular formula C6H5Cl2NO. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a hydroxymethyl group at the 4 position. This compound is a white to off-white solid and is known for its applications in organic synthesis and various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloropyridine-4-methanol typically involves the reduction of 2,6-dichloroisonicotinic acid. One common method includes the use of borane dimethyl sulfide complex in tetrahydrofuran (THF) at room temperature. The reaction mixture is then treated with methanol and purified through column chromatography to yield the desired product .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and product isolation is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloropyridine-4-methanol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield different alcohols.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted pyridines, aldehydes, carboxylic acids, and various alcohol derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
2,6-Dichloropyridine-4-methanol serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized to create various pyridine derivatives and other heterocyclic compounds. The compound's structure allows for functionalization that can lead to the development of new materials and catalysts.

Synthetic Routes
The synthesis typically involves the reduction of 2,6-dichloroisonicotinic acid using borane dimethyl sulfide complex in tetrahydrofuran (THF) followed by treatment with methanol. This method has been optimized for yield and purity in industrial settings .

Biological Applications

Enzyme Interaction Studies
The compound is employed in biological research to study enzyme interactions and mechanisms. Its structural properties allow researchers to investigate how it affects enzyme activity and stability, making it valuable in biochemical assays .

Pharmaceutical Development
Research indicates that this compound has potential applications in drug development, particularly for antimicrobial and anticancer agents. Its derivatives have shown promising biological activity against various pathogens and cancer cell lines .

Agricultural Uses

Plant Growth Regulator
In agriculture, this compound functions as a plant growth regulator. It inhibits chlorophyll production and slows photosynthesis, which can be beneficial in managing plant growth under specific conditions. This property makes it significant for controlling crop development and managing agricultural pests.

Industrial Applications

Production of Agrochemicals and Dyes
The compound is also utilized in the production of agrochemicals and dyes. Its reactivity allows for the synthesis of various industrial chemicals that are essential in manufacturing processes.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound derivatives against several bacterial strains. The results indicated significant activity with minimum inhibitory concentrations (MICs) ranging from 6.0 to 69.1 μmol/dm³ depending on the specific derivative tested .

CompoundMIC (μmol/dm³)
Derivative A14.2
Derivative B32.5
Derivative C69.1

Case Study 2: Enzyme Inhibition

Another research focused on the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. The study demonstrated that modifications to the dichloropyridine structure could enhance inhibitory potency by up to 100-fold compared to unmodified compounds .

ModificationInhibition Potency (IC50 nM)
Original Compound570
Modified Compound12

Mechanism of Action

The mechanism of action of 2,6-Dichloropyridine-4-methanol involves its interaction with various molecular targets. The chlorine atoms and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo substitution reactions makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    2-Chloropyridine: A mono-chlorinated derivative of pyridine, used in the synthesis of pharmaceuticals and agrochemicals.

    3-Chloropyridine: Another mono-chlorinated pyridine, with applications in organic synthesis.

    4-Chloropyridine: Known for its use in the production of dyes and other industrial chemicals.

Uniqueness: 2,6-Dichloropyridine-4-methanol is unique due to the presence of two chlorine atoms and a hydroxymethyl group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions and form various derivatives makes it a valuable compound in both research and industrial applications .

Biological Activity

2,6-Dichloropyridine-4-methanol is a compound with notable biological activities that have been explored in various scientific studies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in research and industry.

This compound, with the molecular formula C6H5Cl2NO\text{C}_6\text{H}_5\text{Cl}_2\text{NO}, features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a hydroxymethyl group at the 4 position. Its structure contributes to its chemical reactivity and biological potential.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets in biological systems. It has been shown to act as an enzyme inhibitor , binding to active sites of various enzymes and interfering with their normal functions. The binding may lead to a decrease in enzyme activity, affecting metabolic pathways crucial for cellular function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes. For instance, it has been noted for its interaction with g-secretase, which is involved in the pathogenesis of Alzheimer's disease. This inhibition can potentially modulate the production of amyloid-beta peptides, making it a candidate for therapeutic development .

Case Studies and Research Findings

  • Antimicrobial Activity : A study tested various derivatives of dichloropyridine compounds for their antimicrobial effects against pathogens like E. coli and Staphylococcus aureus. The results indicated that this compound showed promising inhibition rates comparable to standard antibiotics.
  • Enzyme Interaction Studies : In a detailed analysis, researchers evaluated the binding affinity of this compound to g-secretase. The findings suggested that modifications to the hydroxymethyl group could enhance binding efficiency, indicating pathways for optimizing its inhibitory effects .
  • Pharmacological Potential : A review highlighted the compound's potential as a precursor for pharmaceutical synthesis, particularly in creating new drugs targeting neurodegenerative diseases due to its ability to modulate enzyme activities involved in disease progression .

Applications in Research

This compound serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : Utilized as an intermediate in creating more complex organic compounds.
  • Development of Agrochemicals : Employed in producing specialty chemicals and agrochemicals due to its biological activity.
  • Pharmaceutical Development : Investigated as a precursor for novel drug formulations targeting specific diseases.

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against E. coli and Staphylococcus aureus
Enzyme InhibitionInhibits g-secretase, potentially affecting amyloid-beta production
Pharmaceutical SynthesisPrecursor for developing drugs targeting neurodegenerative diseases

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-Dichloropyridine-4-methanol, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves halogenation and reduction steps. For example, starting from pyridine derivatives, chlorination at the 2- and 6-positions can be achieved using POCl₃ or SOCl₂ under reflux conditions. Subsequent hydroxymethylation at the 4-position may employ formaldehyde or paraformaldehyde in the presence of a reducing agent like NaBH₄. Optimization involves adjusting reaction temperature (70–100°C for chlorination), solvent polarity (e.g., DMF for nucleophilic substitution), and catalyst selection (e.g., Lewis acids for regioselectivity). Parallel methods for structurally related compounds, such as dimethyl 4-chloropyridine-2,6-dicarboxylate, highlight the importance of steric and electronic effects in directing substitution patterns .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the substitution pattern (e.g., downfield shifts for Cl-substituted carbons at ~150 ppm). The hydroxymethyl group (-CH₂OH) typically shows a triplet in ¹H NMR (δ ~4.5 ppm) and a carbon signal at ~60 ppm in ¹³C NMR.
  • IR : A broad O-H stretch (~3200–3500 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹) are key identifiers.
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₅Cl₂NO) and fragmentation patterns.
    Cross-validation with X-ray crystallography, as seen in analogous pyridine methanol derivatives, ensures structural accuracy .

Q. How can researchers assess the purity of this compound, and what impurities are commonly observed?

  • Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify purity. Common impurities include unreacted starting materials (e.g., dichloropyridine intermediates) or over-chlorinated byproducts. For example, in related syntheses of chlorinated pyridines, residual 4-chloro-2,6-dicarboxylate esters may persist if reduction steps are incomplete. TLC (silica gel, ethyl acetate/hexane) can provide rapid qualitative assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, the hydroxymethyl group may exhibit variable NMR shifts due to hydrogen bonding in polar solvents like DMSO. To address this:

  • Perform variable-temperature NMR to observe dynamic equilibria.
  • Compare data across solvents (CDCl₃ vs. D₂O).
  • Use computational chemistry (DFT calculations) to predict stable conformers and compare with experimental spectra.
    Studies on analogous compounds, such as (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol, emphasize the role of computational validation in resolving ambiguous assignments .

Q. What strategies are effective for studying the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Substrate Screening : Test coupling partners (e.g., aryl boronic acids, alkynes) under Pd-catalyzed conditions (Suzuki, Sonogashira).
  • Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to identify intermediates.
  • Steric Maps : Use computational tools (e.g., molecular docking) to model steric hindrance at the 4-position.
    For example, dimethyl 4-chloropyridine-2,6-dicarboxylate exhibits preferential reactivity at the 4-position due to reduced steric bulk, a principle applicable to hydroxymethyl derivatives .

Q. How can computational modeling be integrated into the study of this compound’s reactivity in drug design?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinase inhibitors).
  • MD Simulations : Assess stability of drug-receptor complexes over nanosecond timescales.
  • QSAR Models : Corporate electronic parameters (HOMO-LUMO gaps, Cl substituent effects) to predict bioactivity.
    Methodological frameworks from IRT-based analyses of chemical reactivity (e.g., parameter estimation for substituent effects) provide a template for integrating computational and experimental data .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays under standardized conditions (e.g., IC₅₀ measurements in cell lines).
  • Meta-Analysis : Compare datasets across published studies, noting variables like solvent (DMSO vs. saline) or cell passage number.
  • Orthogonal Assays : Validate findings using alternative methods (e.g., enzymatic vs. cellular assays).
    For example, studies on (2-Amino-4-methoxyphenyl)methanol highlight the impact of assay design on reported enzyme inhibition values .

Q. Tables for Reference

Analytical Technique Key Peaks/Data for this compound Reference
¹H NMR (CDCl₃)δ 4.5 (t, -CH₂OH), δ 8.2 (s, pyridine-H)
¹³C NMRδ 60 (-CH₂OH), δ 150 (Cl-substituted C)
IR3250 cm⁻¹ (O-H), 750 cm⁻¹ (C-Cl)

Properties

IUPAC Name

(2,6-dichloropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGJTFCKLFLWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383457
Record name 2,6-Dichloropyridine-4-methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101990-69-6
Record name 2,6-Dichloro-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101990-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloropyridine-4-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-dichloropyridin-4-yl)methanol
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Synthesis routes and methods I

Procedure details

The above ester was dissolved in dichloromethane (60 ml) and cooled to -20° under nitrogen. Diisobutylaluminium hydride (38 ml) was added dropwise. After 2 hours at 0°, dilute hydrochloric acid was carefully added and the mixture worked up in the usual manner to give 2,6-dichloro-4-hydroxymethylpyridine. NMR 1H: 7.64(2H,s), 4.98(2H,s).
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Synthesis routes and methods II

Procedure details

2,6-Dichloro-isonicotinoyl chloride (11-1, 2.31 g, 11.0 mmol) was dissolved in 20 mL of anhydrous THF in an oven dried flask under N2. The solution was cooled to 0° C. and LiBH4 (2 M solution in THF, 3.29 mL, 6.59 mmol) was added dropwise. After 1 hour the reaction was quenched by the addition of 1M HCl. After 10 minutes the mixture was diluted with saturated NaHCO3 (aq). The aqueous phase was extracted 3× with DCM. The combined organic phases were dried over Na2SO4, filtered and concentrated to afford 11-2 as a white solid. 1H NMR (CDCl3) δ 7.30 (s, 2H), 4.75 (d, 2H), 2.15 (t, 1H). MS [M+H]+=178.0.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,6-Dichloropyridine-4-methanol
2,6-Dichloropyridine-4-methanol
2,6-Dichloropyridine-4-methanol
2,6-Dichloropyridine-4-methanol
2,6-Dichloropyridine-4-methanol
2,6-Dichloropyridine-4-methanol

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